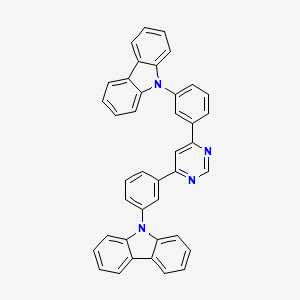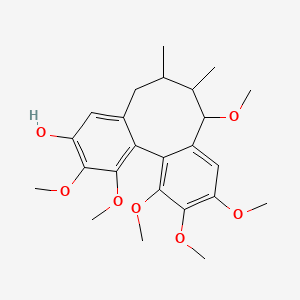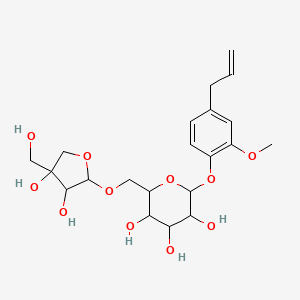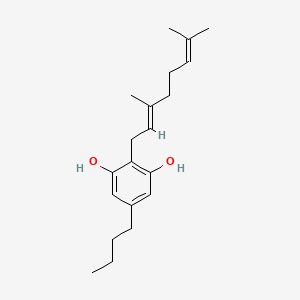
Cbgb
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cannabigerol-C4 (Cbgb): is a butylated form of cannabigerol, a non-psychoactive cannabinoid found in the Cannabis plant. It serves as an analytical reference standard due to its structural similarity to known phytocannabinoids. This compound is designed for research and forensic applications, offering a specific framework for scientific examination and analytical assessment .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Cbgb involves the butylation of cannabigerol. This process typically includes the use of butylating agents under controlled conditions to ensure the correct substitution on the cannabigerol molecule .
Industrial Production Methods: Industrial production of this compound is not widely documented, but it likely follows similar synthetic routes as other cannabinoids, involving large-scale chemical synthesis and purification processes to ensure high purity and consistency .
Análisis De Reacciones Químicas
Types of Reactions: Cbgb undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on the this compound molecule.
Substitution: Substitution reactions can introduce different functional groups onto the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and other electrophiles are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution can introduce various functional groups .
Aplicaciones Científicas De Investigación
Cbgb has a wide range of scientific research applications, including:
Chemistry: Used as an analytical reference standard for studying the properties and reactions of cannabinoids.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant effects.
Medicine: Explored for its potential therapeutic effects, such as pain relief and neuroprotection.
Industry: Utilized in the development of cannabinoid-based products and formulations
Mecanismo De Acción
Cbgb exerts its effects through interactions with multiple molecular targets and pathways. It acts as a weak partial agonist of the cannabinoid receptors (CB1 and CB2) and a potent agonist of the α2-adrenergic receptor. Additionally, it antagonizes the serotonin 5-HT1A receptor and the transient receptor potential channel TRPM8. These interactions contribute to its various pharmacological effects, including analgesic, anti-inflammatory, and neuroprotective activities .
Comparación Con Compuestos Similares
Cbgb is similar to other cannabinoids such as:
Cannabigerol (CBG): The parent molecule from which this compound is derived. CBG is also non-psychoactive and has similar pharmacological properties.
Cannabidiol (CBD): Another non-psychoactive cannabinoid with a wide range of therapeutic effects.
Tetrahydrocannabinol (THC): The primary psychoactive cannabinoid in Cannabis, which has different pharmacological effects compared to this compound
Uniqueness: this compound’s uniqueness lies in its butylated structure, which may confer distinct pharmacological properties and make it a valuable tool for research and forensic applications .
Propiedades
Fórmula molecular |
C20H30O2 |
|---|---|
Peso molecular |
302.5 g/mol |
Nombre IUPAC |
5-butyl-2-[(2E)-3,7-dimethylocta-2,6-dienyl]benzene-1,3-diol |
InChI |
InChI=1S/C20H30O2/c1-5-6-10-17-13-19(21)18(20(22)14-17)12-11-16(4)9-7-8-15(2)3/h8,11,13-14,21-22H,5-7,9-10,12H2,1-4H3/b16-11+ |
Clave InChI |
LXMICYYYVWWGAM-LFIBNONCSA-N |
SMILES isomérico |
CCCCC1=CC(=C(C(=C1)O)C/C=C(\C)/CCC=C(C)C)O |
SMILES canónico |
CCCCC1=CC(=C(C(=C1)O)CC=C(C)CCC=C(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1S2R)-2-(hydroxymethyl)-1-phenylcyclopropyl]methanol](/img/structure/B12299099.png)
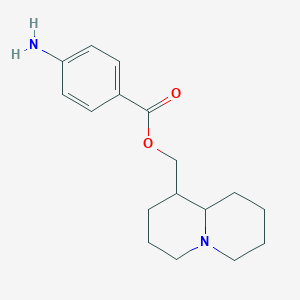
![tert-Butyl (4S)-4-((tert-butylsulfinyl)amino)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B12299108.png)

![(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoic acid](/img/structure/B12299123.png)

![2,7-Dimethyl-4-(piperazin-1-yl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B12299130.png)

![5-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12299141.png)

